tert-Butyl N-[3-(5-formylindol-1-yl)propyl]carbamate
Description
tert-Butyl N-[3-(5-formylindol-1-yl)propyl]carbamate is a carbamate derivative featuring a 5-formylindole moiety linked via a three-carbon propyl chain to a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in medicinal and synthetic chemistry due to its dual functional groups: the formyl group on the indole ring offers a reactive site for further chemical modifications (e.g., condensation reactions), while the Boc group provides stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[3-(5-formylindol-1-yl)propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)18-8-4-9-19-10-7-14-11-13(12-20)5-6-15(14)19/h5-7,10-12H,4,8-9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJFEZIOJDVNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: N-Alkylation of 5-Formylindole
This method involves sequential alkylation and carbamate formation (Figure 1):
Step 1: Synthesis of 1-(3-aminopropyl)-5-formylindole
5-Formylindole reacts with 3-bromopropylamine hydrobromide in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-(3-aminopropyl)-5-formylindole. Catalytic potassium carbonate ensures deprotonation of the indole nitrogen.
Step 2: Boc Protection of the Amine
The primary amine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. Triethylamine (TEA) scavenges HCl, achieving >95% conversion.
Key Data :
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Bromopropylamine·HBr | DMF | 80 | 82 |
| 2 | Boc₂O, TEA | THF | 0 → 25 | 95 |
Route 2: Carbamate-First Approach
An alternative pathway begins with Boc-protected propylamine:
Step 1: Synthesis of tert-Butyl (3-bromopropyl)carbamate
3-Bromopropylamine reacts with Boc₂O in dichloromethane (DCM) under inert atmosphere. After 4 hours, the product is isolated via aqueous workup (yield: 89%).
Step 2: N-Alkylation of 5-Formylindole
The bromopropyl-Boc intermediate undergoes nucleophilic substitution with 5-formylindole in DMF using NaH as a base. Reaction at 60°C for 6 hours affords the target compound in 78% yield.
Comparative Advantages :
-
Route 1 avoids handling moisture-sensitive intermediates.
-
Route 2 simplifies purification by leveraging the Boc group’s stability.
Optimization of Critical Reaction Parameters
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance alkylation efficiency by stabilizing transition states. DMF outperforms acetonitrile in Step 1 of Route 1, improving yields by 15%.
Catalytic Systems
-
Base Catalysis : NaH vs. K₂CO₃
NaH provides stronger deprotonation but risks side reactions with electrophilic formyl groups. K₂CO₃ in DMF achieves a balance, yielding 82% product. -
Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates alkylation in biphasic systems, reducing reaction time by 30%.
Temperature and Time
Elevated temperatures (>80°C) degrade the formyl group, while temperatures <60°C prolong reaction times. Optimal conditions for Step 2 (Route 2): 60°C for 6 hours.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Residual solvents (DMF, THF) are below ICH Q3C limits.
Challenges and Mitigation Strategies
Formyl Group Reactivity
The aldehyde moiety undergoes undesired imine formation with primary amines. Strategies include:
Carbamate Hydrolysis
The Boc group is susceptible to acidic conditions. Post-reaction neutralization (pH 7–8) preserves integrity during workup.
Industrial Scalability Considerations
Chemical Reactions Analysis
tert-Butyl N-[3-(5-formylindol-1-yl)propyl]carbamate undergoes various chemical reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active indole derivatives, which are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Chemical Biology: Researchers use it to study the biological activities of indole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(5-formylindol-1-yl)propyl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: It interacts with enzymes and receptors that are involved in various biological pathways.
Comparison with Similar Compounds
Structural Insights :
- The formylindole group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., hydrazone formation) compared to the chlorobenzimidazolone in , which may confer higher metabolic stability due to halogenation.
- The methacrylamide in introduces a polymerizable site, making it suitable for materials science applications, unlike the target compound’s indole-based reactivity .
Key Observations :
Biological Activity
tert-Butyl N-[3-(5-formylindol-1-yl)propyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a tert-butyl group attached to a carbamate functional group, which is further linked to a propyl chain that bears a formylindole moiety. This structure is significant as it may influence the compound's interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 210.24 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Interaction : It could interact with various receptors, modulating their activity and influencing downstream signaling cascades.
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant activity, which could protect cells from oxidative stress.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
Case Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Study 1: Antitumor Activity
A study published in a peer-reviewed journal assessed the antitumor effects of related indole derivatives. The findings indicated that these compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .
Study 2: Anti-inflammatory Mechanisms
Research on indole-based compounds demonstrated their ability to suppress pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial in inflammation .
Table 2: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for tert-Butyl N-[3-(5-formylindol-1-yl)propyl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl carbamate derivatives with functionalized indole precursors. For example, tert-butyl-3-aminopropyl carbamate (prepared from 3-(Boc-amino)propyl bromide, as in ) can react with 5-formylindole under basic conditions (e.g., K₂CO₃ in THF) . Optimization includes controlling reaction time (12-24 hrs), temperature (room temperature to 60°C), and stoichiometry (1:1.2 molar ratio of indole to carbamate). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>70%) .
Q. How is this compound characterized structurally?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- NMR : Key signals include δ ~1.4 ppm (tert-butyl C(CH₃)₃), δ ~8.1 ppm (indole C-H), and δ ~9.8 ppm (formyl CHO) in ¹H NMR .
- X-ray Crystallography : Single crystals grown via slow evaporation (e.g., in ethanol/dichloromethane) are analyzed using SHELXL (). Hydrogen bonding networks (e.g., N–H⋯O interactions) stabilize the crystal lattice, with bond angles refined to <0.01 Å precision .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered moieties) be resolved during structure refinement?
- Methodological Answer : Disordered groups (e.g., propyl chains) are modeled using PART instructions in SHELXL. Constraints (e.g., DFIX, SIMU) maintain geometric rationality, while free refinement of occupancy factors resolves partial disorder. For example, highlights bifurcated hydrogen bonds (N–H⋯O) requiring anisotropic displacement parameter (ADP) adjustments. Validation tools like PLATON or checkCIF identify outliers (e.g., bond length mismatches >0.02 Å) .
Q. What strategies mitigate side reactions during formylation of the indole moiety in this compound?
- Methodological Answer : The formyl group is susceptible to oxidation or nucleophilic attack. Strategies include:
Q. How do steric effects of the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bulky tert-butyl carbamate can hinder accessibility to catalytic sites. Computational modeling (e.g., DFT) predicts steric maps, guiding ligand design. Experimental validation involves Suzuki-Miyaura coupling with arylboronic acids:
| Catalyst System | Yield (%) | Steric Hindrance Impact |
|---|---|---|
| Pd(PPh₃)₄ | 45 | High |
| Pd(dppf)Cl₂ | 68 | Moderate |
| Lower yields with bulky catalysts confirm steric limitations . |
Data Analysis & Experimental Design
Q. How should researchers address discrepancies in biological activity data (e.g., inconsistent IC₅₀ values) for this compound?
- Methodological Answer : Variability may arise from assay conditions (e.g., cell line heterogeneity, solvent effects). Mitigation steps:
- Standardized Protocols : Use identical DMSO concentrations (<0.1% v/v) across assays .
- Dose-Response Curves : Triplicate measurements with positive controls (e.g., doxorubicin for cytotoxicity) reduce outliers .
- Meta-Analysis : Compare data across studies (e.g., antimalarial vs. anticancer activities) to identify structure-activity relationships (SAR) .
Q. What computational tools predict the solubility and stability of this compound in different solvents?
- Methodological Answer : Tools like COSMO-RS (via Turbomole) or ALOGPS estimate logP (~2.8) and solubility (e.g., 0.5 mg/mL in water, 25 mg/mL in DMSO). MD simulations (GROMACS) assess stability in polar solvents, revealing aggregation tendencies in aqueous buffers .
Methodological Challenges
Q. What are the best practices for handling air-sensitive intermediates in the synthesis of this compound?
- Methodological Answer :
- Schlenk Techniques : Use double-manifold systems for reagent transfer under nitrogen .
- Stabilized Precursors : Store 3-(Boc-amino)propyl bromide at <-20°C with molecular sieves to prevent hydrolysis .
- In Situ Monitoring : FTIR tracks carbonyl (C=O) stretching (~1700 cm⁻¹) to detect decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
